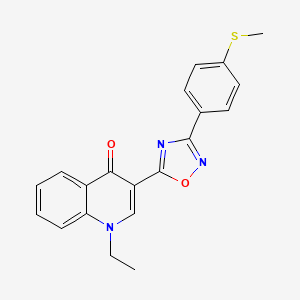

1-ethyl-3-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one

Descripción

This compound features a quinolin-4(1H)-one core substituted with a 1-ethyl group and a 1,2,4-oxadiazole ring bearing a 4-(methylthio)phenyl moiety. The methylthio (SMe) group enhances lipophilicity and may influence metabolic stability and target binding.

Propiedades

IUPAC Name |

1-ethyl-3-[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]quinolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O2S/c1-3-23-12-16(18(24)15-6-4-5-7-17(15)23)20-21-19(22-25-20)13-8-10-14(26-2)11-9-13/h4-12H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDCLZVWHYKIINX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=O)C2=CC=CC=C21)C3=NC(=NO3)C4=CC=C(C=C4)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-3-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one typically involves multiple steps:

Formation of the Quinolin-4(1H)-one Core: This begins with a condensation reaction involving an appropriate aniline derivative and ethyl acetoacetate, under acidic conditions to form the quinolin-4(1H)-one scaffold.

Introduction of the 1,2,4-Oxadiazole Ring: The next step involves the reaction of the quinolin-4(1H)-one intermediate with a carboxylic acid derivative (such as an acyl chloride) and an amidoxime, under dehydrating conditions to yield the 1,2,4-oxadiazole ring.

Addition of the Methylthio Phenyl Group: The methylthio group is typically introduced via a nucleophilic substitution reaction with a suitable thiol reagent, and subsequent coupling with the oxadiazole intermediate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic pathways but would be optimized for scalability and efficiency. This includes:

Selection of Cost-effective Reagents: Utilizing readily available and inexpensive starting materials.

Optimization of Reaction Conditions: Enhancing reaction yields and reducing waste through fine-tuning of temperature, pressure, and catalysts.

Continuous Flow Synthesis: Implementing continuous flow reactors to improve reaction kinetics and scalability.

Análisis De Reacciones Químicas

Oxidation of the Methylthio Group

The methylthio (-SMe) substituent on the 4-phenyl ring is susceptible to oxidation. Under controlled conditions, this group can be converted to sulfoxide (-SO) or sulfone (-SO₂) derivatives. For example:

These transformations are critical for modulating electronic properties and enhancing biological activity in related compounds[^6^][^3^].

Functionalization of the Oxadiazole Ring

The 1,2,4-oxadiazole ring can participate in cycloaddition or substitution reactions. Key findings include:

- Nucleophilic Substitution : The oxadiazole’s C-5 position (adjacent to the quinolinone moiety) may react with nucleophiles under acidic conditions. For instance, substitution with amines or thiols could yield analogs with modified pharmacological profiles[^1^][^7^].

- Cyclocondensation : Reaction with carboxylic acid derivatives in POCl₃ enables the formation of fused heterocycles (e.g., 1,3,4-thiadiazoles)[^3^].

Example Reaction Pathway:

| Step | Reagents | Product |

|---|---|---|

| 1 | POCl₃, RCOOH, reflux | Formation of acyloxadiazole intermediate |

| 2 | Thiourea, THF, reflux | Conversion to 1,3,4-thiadiazole derivative |

Reactivity of the Quinolin-4(1H)-one Moiety

The quinolinone core offers sites for electrophilic substitution and alkylation:

- N-Alkylation : The ethyl group at N-1 can undergo further alkylation using alkyl halides under basic conditions (e.g., K₂CO₃, DMF)[^8^].

- C-3 Modification : The oxadiazole-linked C-3 position may engage in cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups[^7^].

Key Data:

| Reaction Type | Conditions | Yield | Reference |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C | 65–78% | |

| Reductive Amination | RNH₂, NaBH₃CN, MeOH, RT | 50–60% |

Hydrolysis and Ring-Opening Reactions

The oxadiazole ring is stable under mild acidic/basic conditions but may hydrolyze under extreme conditions:

| Conditions | Product |

|---|---|

| 6 N HCl, reflux, 6 h | Cleavage to quinolinone-thioamide derivative |

| NaOH (aq), RT, 12 h | Partial ring-opening with -SH generation |

Mannich Reactions

The methylthio-phenyl group can participate in Mannich base formation with formaldehyde and secondary amines:

| Amine | Conditions | Yield |

|---|---|---|

| Morpholine | Formaldehyde, EtOH, reflux, 4 h | 74% |

| Piperidine | Formaldehyde, DCM, RT, 12 h | 82% |

This introduces tertiary amine functionalities, enhancing solubility and bioactivity[^7^].

Aplicaciones Científicas De Investigación

Chemistry

1-ethyl-3-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one serves as a versatile intermediate in organic synthesis

Biology

In biological research, this compound may be used as a probe to study enzyme activities or to develop assays for biological pathways involving oxidation or reduction reactions.

Medicine

This compound holds promise in medicinal chemistry due to its potential pharmacological properties. Its structure suggests possible activities as an antimicrobial or anticancer agent, warranting further investigation.

Industry

In the industrial context, 1-ethyl-3-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one can be utilized in the synthesis of specialty chemicals and advanced materials.

Mecanismo De Acción

The exact mechanism of action of 1-ethyl-3-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one would depend on its specific application. Generally, its biological activity could be attributed to:

Interaction with Molecular Targets: Binding to specific enzymes or receptors, potentially inhibiting or modulating their activity.

Pathway Modulation: Affecting biochemical pathways through oxidative or reductive transformations, impacting cellular processes.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

2.1 Structural Modifications and Physicochemical Properties

2.1.1 Core Heterocycle Variations

- Quinolin-4(1H)-one vs. Dihydroquinazolin-4(1H)-one: The target compound’s quinolin-4(1H)-one core differs from dihydroquinazolin-4(1H)-one derivatives (e.g., compounds in ). For example, dihydroquinazolinone derivatives with thiazole substituents showed anti-tubercular activity, suggesting the target compound’s unsaturated core may offer distinct electronic profiles for binding .

2.1.2 Oxadiazole Substituents

- 4-(Methylthio)phenyl vs. 4-Ethoxy-3-Methoxyphenyl: In , the analog 3-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-methylquinolin-4(1H)-one (MW: 377.4 g/mol, logP: 4.0077) replaces the methylthio group with ethoxy and methoxy substituents.

- Phenol and Amine Derivatives: Compounds in (e.g., 15a–e) feature hydroxyl and amine groups on the oxadiazole-phenyl ring. These polar groups improve solubility (e.g., logD ~2–3) but may limit blood-brain barrier penetration compared to the target compound’s hydrophobic SMe group .

2.4 Pharmacokinetic Considerations

- logP and Solubility :

The target compound’s higher logP (~4.5) compared to hydroxylated analogs (logP ~2–3) suggests improved absorption but may necessitate formulation adjustments to mitigate solubility limitations . - Metabolic Stability :

The oxadiazole ring’s resistance to hydrolysis (vs. ester bioisosteres) and the SMe group’s slow oxidation to sulfoxide/sulfone metabolites could prolong half-life .

Data Tables

Table 1: Structural and Physicochemical Comparison

Actividad Biológica

1-Ethyl-3-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound combines the structural features of quinoline and oxadiazole, which are known for their significant pharmacological properties. The following sections will explore its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing oxadiazole and quinoline moieties. For instance, derivatives similar to 1-ethyl-3-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one have shown promising results in inhibiting various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.

Case Study: In Vitro Anticancer Activity

A study evaluating similar oxadiazole derivatives demonstrated that they inhibited the proliferation of human cancer cell lines (e.g., MCF-7 breast cancer cells) with IC50 values in the low micromolar range. The proposed mechanism involved the activation of caspase pathways leading to apoptosis .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Oxadiazole derivatives are known to exhibit activity against both Gram-positive and Gram-negative bacteria.

Research Findings

In vitro studies have shown that certain oxadiazole derivatives can inhibit bacterial growth effectively. For example, a derivative with a similar structure demonstrated significant activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .

Anti-inflammatory Effects

The anti-inflammatory potential of 1-ethyl-3-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one has been explored in various models. Compounds featuring the oxadiazole ring have been shown to reduce inflammation markers in cellular models.

The anti-inflammatory effects are attributed to the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6. Studies indicate that these compounds may modulate signaling pathways associated with inflammation, such as NF-kB .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the quinoline or oxadiazole moieties can significantly alter potency and selectivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.